2-(4-(6-氯-2-甲基嘧啶-4-基)哌嗪-1-基)乙醇

描述

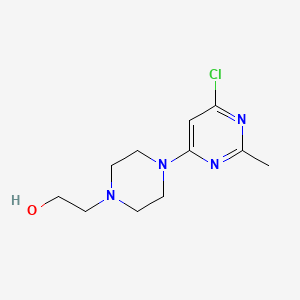

“2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the formula C11H17ClN4O . It has a molecular weight of 256.73 . This compound is used in the design, synthesis, and evaluation of dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(2-hydroxyethyl)piperazine and 2-methyl-4,6-dichloropyrimidine in methylene dichloride at 30°C . Triethylamine is added and the reaction is left overnight in thermal insulation . The product is then filtered, dried, and rinsed with n-hexane to yield a white solid . The yield of this reaction is approximately 89.8% .Molecular Structure Analysis

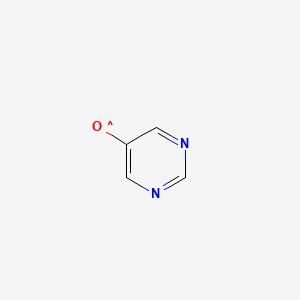

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperazine ring is substituted with an ethanol group .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.05 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.59 . Its water solubility is 1.55 mg/ml or 0.00603 mol/l .科学研究应用

- Compound Description : 2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol is a chemical compound with the CAS number 127116-19-2 .

- Application : It can be useful in designing, synthesizing, and evaluating dasatinib-amino acid and dasatinib-fatty acid conjugates as protein tyrosine kinase inhibitors .

- Application : It acts as a dual Src/Abl kinase inhibitor, demonstrating potent antitumor activity in preclinical assays .

Protein Tyrosine Kinase Inhibition

Dual Src/Abl Kinase Inhibition

Pharmaceutical Testing Reference Standard

Chemical Properties and Toxicity Studies

作用机制

While the specific mechanism of action for this compound is not detailed in the available resources, it is known to be a protein tyrosine kinase inhibitor . Protein tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is significant in many cellular functions.

安全和危害

属性

IUPAC Name |

2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN4O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXBFHSTHMFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)

![8-(3-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708876.png)

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)